N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide
Overview
Description
N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azo Dye Reduction
N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide, due to its structural similarity to nicotinamide derivatives, may find applications in the non-enzymatic reduction of azo dyes. Research has shown that nicotinamide adenine dinucleotide (NADH) can reduce a variety of azo dyes to aromatic amines, a process that could potentially be influenced by similar compounds. This reduction is pH-dependent and increases with decreasing pH, suggesting a potential role in microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).
Antitumor Applications
Compounds from sulfonamide-focused libraries, including those structurally related to this compound, have been evaluated for their antitumor properties. Specifically, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and its analogs have shown promising results as potent cell cycle inhibitors in cell-based antitumor screens. These findings highlight the potential of such compounds in cancer treatment, particularly as they disrupt tubulin polymerization and cause cell cycle arrest in various cancer cell lines (Owa et al., 2002).
Corrosion Inhibition
Nicotinamide derivatives, including those related to this compound, have been synthesized and shown to exhibit corrosion inhibition effects on mild steel in acidic environments. These compounds act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. This suggests a potential application in protecting metals from corrosion, particularly in industries where steel is exposed to harsh chemical environments (Chakravarthy et al., 2014).
Erythroid Differentiation Induction
Nicotinamide and its analogues have been explored for their ability to induce differentiation of murine erythroleukemia cells. Certain nicotinamide derivatives are highly effective in inducing hemoglobin synthesis in these cells, suggesting a potential research application in studying blood cell differentiation and possibly in therapeutic interventions for blood disorders. This action highlights the broader biological activity of nicotinamide derivatives and their potential utility in medical research (Terada et al., 1979).
Microbial Degradation of Sulfonamides
The structural similarity of this compound to other sulfonamides suggests potential applications in studying microbial degradation pathways. Research on Microbacterium sp. BR1 demonstrated an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation, which could also apply to related compounds. This insight into microbial metabolism can inform environmental remediation strategies for the removal of sulfonamide antibiotics from ecosystems (Ricken et al., 2013).
Properties
IUPAC Name |
N-[2-methoxy-4-[(4-methylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14-5-7-16(8-6-14)23-28(25,26)17-9-10-18(19(12-17)27-2)22-20(24)15-4-3-11-21-13-15/h3-13,23H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUYDECURWAJPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NC(=O)C3=CN=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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